molecular formula C11H10ClN3S B15213669 2-Amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(1H)-thione CAS No. 13166-55-7

2-Amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(1H)-thione

Cat. No.: B15213669
CAS No.: 13166-55-7
M. Wt: 251.74 g/mol
InChI Key: NRVWQTQRYAUOOX-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(1H)-thione is a heterocyclic compound featuring a pyrimidine-thione core substituted with a 4-chlorophenyl group at position 5, a methyl group at position 6, and an amino group at position 2. Its structure is characterized by a sulfur atom replacing the oxygen in the pyrimidine-4(1H)-one system, conferring distinct electronic and steric properties.

Properties

CAS No.

13166-55-7

Molecular Formula

C11H10ClN3S

Molecular Weight

251.74 g/mol

IUPAC Name

2-amino-5-(4-chlorophenyl)-6-methyl-1H-pyrimidine-4-thione

InChI

InChI=1S/C11H10ClN3S/c1-6-9(10(16)15-11(13)14-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H3,13,14,15,16)

InChI Key

NRVWQTQRYAUOOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)N=C(N1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(3H)-thione typically involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrimidine derivative. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(3H)-thione can undergo various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(3H)-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound shares structural motifs with several classes of thione derivatives:

  • Pyrimidine-thiones vs. Quinazoline-thiones :

    • Pyrimidine-thiones (e.g., the target compound) have a single six-membered ring with two nitrogen atoms.
    • Quinazoline-thiones (e.g., compounds 4b–4g in ) feature a fused bicyclic system (benzene + pyrimidine), increasing planarity and rigidity .
    • Substituent position impacts properties: The 4-chlorophenyl group in the target compound and in 3-(4-chlorophenyl)-4-methylene-3,4-dihydroquinazoline-2(1H)-thione (4g) () enhances stability and melting points compared to ortho- or meta-substituted analogs .
  • Dihydropyrimidine-thiones :

    • The compound 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione () has a partially saturated pyrimidine ring, reducing aromaticity and lowering melting points (149–150°C) compared to fully aromatic systems .
Table 1: Structural and Physical Property Comparison
Compound Core Structure Substituents Melting Point (°C)
Target Compound Pyrimidine-thione 4-ClPh, 6-Me, 2-NH2 Not Reported
3-(4-Chlorophenyl)-quinazoline-thione (4g) Quinazoline-thione 4-ClPh, 4-methylene 240–245
5-Acetyl-4-(4-MeOPh)-dihydropyrimidine-thione Dihydropyrimidine-thione 4-MeOPh, 6-Me, 5-Acetyl 149–150

Spectroscopic Characteristics

  • NMR Data: Quinazoline-thiones (e.g., 4g) exhibit distinct ¹H NMR signals for methylene protons (δ ~5.0–5.5 ppm) and aromatic protons influenced by the fused benzene ring . The dihydropyrimidine-thione () shows ¹H NMR signals for acetyl (δ ~2.3 ppm) and methoxy groups (δ ~3.8 ppm), absent in the target compound .
  • HRMS Analysis :

    • All compounds in and confirm molecular formulas via HRMS, with mass accuracy <5 ppm. The target compound’s HRMS would similarly validate its molecular weight .

Crystallographic Insights

  • The dihydropyrimidine-thione () was crystallographically characterized using SHELXL () and visualized via ORTEP-3 (). Its structure reveals intramolecular hydrogen bonds (N–H···S), likely present in the target compound as well .

Key Findings and Implications

Core Structure Dictates Properties : Quinazoline-thiones exhibit higher melting points than pyrimidine derivatives due to fused aromaticity, while dihydropyrimidines show reduced thermal stability .

Substituent Positioning : Para-substituted chlorophenyl groups enhance thermal stability compared to ortho/meta analogs (e.g., 4g vs. 4e/f in ) .

Spectroscopic Signatures : NMR and HRMS are critical for distinguishing structural nuances, such as saturation and substituent electronic effects.

Biological Activity

2-Amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(1H)-thione is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article explores its biological activity, including its potential as an antimicrobial and anticancer agent, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H10ClN3S
  • Molecular Weight : 249.73 g/mol
  • CAS Number : 3913551

Structural Features

PropertyValue
Molecular FormulaC11H10ClN3S
Molecular Weight249.73 g/mol
LogP1.785
Polar Surface Area55.88 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3

The presence of the chlorophenyl group enhances the compound's biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various microbial strains by targeting critical enzymes essential for microbial survival. For instance, studies have highlighted its ability to inhibit carbonic anhydrase, which is crucial for bacterial metabolism.

Anticancer Potential

The compound has also been evaluated for its anticancer properties . In vitro studies conducted by the National Cancer Institute (NCI) revealed that derivatives of this compound possess broad-spectrum anticancer activity across multiple cancer cell lines. Notably, one derivative demonstrated a selectivity ratio ranging from 0.7 to 39 at the GI50 level, indicating its potential effectiveness against leukemia cells .

Mechanistic Studies

Mechanistic investigations have shown that the compound induces cell cycle arrest at the S phase and promotes apoptosis in cancer cells. The increase in early and late apoptosis markers suggests that it triggers programmed cell death pathways effectively .

Case Studies

A notable case study involved evaluating various derivatives of pyrimidine compounds against cancerous cell lines. The findings indicated that certain derivatives of this compound exhibited IC50 values as low as 3.04 µM against non-small cell lung cancer, showcasing promising therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureUnique Features
This compound StructureContains chlorophenyl substituent enhancing biological activity
6-Amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione StructureHydroxy group alters reactivity compared to thione
2-Amino-6-methylpyrimidin-4(3H)-thione StructureLacks amino group at position 5, affecting biological properties

This table illustrates how variations in functional groups influence biological activities, emphasizing the significance of the chlorophenyl group in enhancing the efficacy of the parent compound.

Q & A

Basic: How can the synthesis of 2-amino-5-(4-chlorophenyl)-6-methylpyrimidine-4(1H)-thione be optimized for higher yields?

Answer:
The synthesis typically involves a one-pot condensation of acetylacetone, 4-chlorobenzaldehyde, and thiourea under reflux with a catalyst (e.g., calcium fluoride). Key optimization steps include:

  • Catalyst loading : Adjusting calcium fluoride to 0.001 mol per 0.01 mol of aldehyde improves reaction efficiency .
  • Reaction monitoring : Use TLC to track reaction completion within 1.5–2 hours to minimize side-product formation .
  • Purification : Recrystallization from methanol or ethanol enhances purity (yields up to 90% reported) .
    Reference Data : Yield improvements correlate with controlled stoichiometry and catalyst choice (e.g., CaF₂ vs. HCl) .

Basic: What characterization methods are critical for validating the structure of this compound?

Answer:
A multi-technique approach is essential:

  • 1H NMR : Confirm aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and NH₂ groups (δ 5.5–6.0 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 281.05 for C₁₁H₁₀ClN₃S) .
  • X-ray crystallography : Resolve flattened boat conformations of the pyrimidine ring and dihedral angles (e.g., 85.6–87.9° between aromatic and heterocyclic planes) .
    Note : Discrepancies in melting points (e.g., 216–224°C) may arise from polymorphic forms or impurities .

Advanced: How do structural modifications (e.g., substituent position) influence biological activity in related dihydropyrimidinethiones?

Answer:
Substituent effects are studied via:

  • Electron-withdrawing groups : 4-Chlorophenyl enhances antioxidant activity by stabilizing radical intermediates through resonance .
  • Sulfur vs. oxygen : Thione analogs (C=S) show higher antibacterial potency than ketone (C=O) derivatives due to improved membrane permeability .
  • Axial vs. equatorial substituents : Axial chlorophenyl groups in the crystal lattice reduce steric hindrance, potentially enhancing binding to biological targets .
    Methodological Tip : Use comparative molecular field analysis (CoMFA) to model substituent-activity relationships .

Advanced: What computational strategies are effective for predicting reaction pathways or crystal packing?

Answer:

  • Reaction path search : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G*) model transition states and intermediates for synthesis optimization .
  • Crystal packing prediction : Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., N–H⋯S and C–H⋯π bonds) that stabilize monoclinic lattices (space group P2₁/c) .
  • MD simulations : Assess conformational flexibility of the heterocyclic ring under physiological conditions .
    Case Study : ICReDD’s integrated computational-experimental workflows reduce trial-and-error in reaction design .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data across studies?

Answer:

  • Cross-validation : Compare NMR chemical shifts with calculated values (e.g., using ACD/Labs or ChemDraw) to identify solvent-induced shifts or tautomerism .
  • Rietveld refinement : Re-analyze X-ray diffraction data (e.g., R factor < 0.06) to detect overlooked disorder or hydrogen-bonding networks .
  • Batch-to-batch analysis : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to isolate variables affecting data reproducibility .
    Example : Discrepancies in NH₂ proton signals may arise from keto-enol tautomerism, resolvable via variable-temperature NMR .

Basic: What experimental design principles apply to structure-activity studies of this compound?

Answer:

  • Factorial design : Vary substituents (e.g., Cl, CH₃), catalysts, and solvents to identify critical factors for bioactivity .
  • Positive controls : Compare with known dihydropyrimidinones (e.g., monastrol) to benchmark antiviral or calcium-channel-blocking effects .
  • Dose-response assays : Use IC₅₀ values to quantify potency against reference compounds in enzyme inhibition studies .

Advanced: What role do hydrogen-bonding networks play in stabilizing the compound’s crystal structure?

Answer:
Intermolecular interactions include:

  • N–H⋯S bonds : Link NH₂ groups to thione sulfur (2.8–3.0 Å), forming chains along the a-axis .
  • C–H⋯O interactions : Stabilize acetyl groups (e.g., C61–H61B⋯O15 at 3.2 Å) .
  • Weak C–H⋯π bonds : Contribute to layered packing (e.g., benzene ring interactions at 3.5 Å) .
    Implication : These networks influence solubility and melting behavior, critical for formulation studies .

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